molecular formula C22H29BrN2O4 B3507406 ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B3507406
M. Wt: 465.4 g/mol
InChI Key: WEBQEMICUJLYEP-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent bromination, hydroxylation, and esterification steps are carried out to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can produce various substituted indole derivatives.

Scientific Research Applications

ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The bromine and hydroxyl groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholinyl group in ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE distinguishes it from other similar compounds. This group can enhance the compound’s solubility and bioavailability, making it more suitable for certain applications in medicinal chemistry and drug development.

Properties

IUPAC Name

ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(morpholin-4-ylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrN2O4/c1-2-29-22(27)21-16-12-20(26)17(23)13-18(16)25(15-6-4-3-5-7-15)19(21)14-24-8-10-28-11-9-24/h12-13,15,26H,2-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBQEMICUJLYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

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